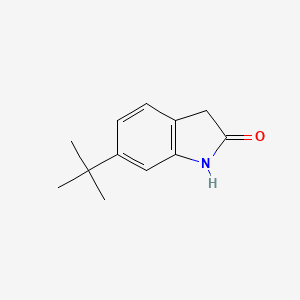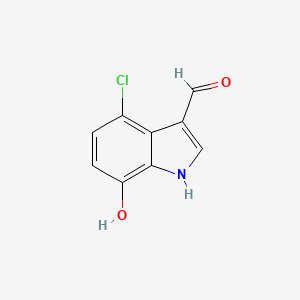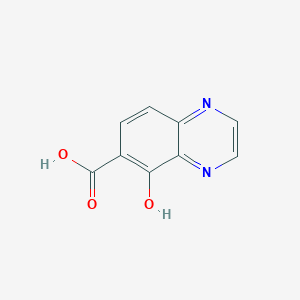
(3-Amino-4-chlorophenyl)(cyclopropyl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-Amino-4-chlorophenyl)(cyclopropyl)methanone is an organic compound with the molecular formula C10H10ClNO It is characterized by the presence of an amino group, a chlorine atom, and a cyclopropyl group attached to a phenyl ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Amino-4-chlorophenyl)(cyclopropyl)methanone typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-amino-4-chlorobenzaldehyde and cyclopropylmagnesium bromide.
Grignard Reaction: The key step involves a Grignard reaction where cyclopropylmagnesium bromide reacts with 3-amino-4-chlorobenzaldehyde to form the desired product.
Reaction Conditions: The reaction is usually carried out in anhydrous ether or tetrahydrofuran (THF) under an inert atmosphere to prevent moisture from interfering with the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process.
化学反应分析
Types of Reactions
(3-Amino-4-chlorophenyl)(cyclopropyl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: The amino and chlorine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopropyl ketones, while reduction can produce cyclopropylamines.
科学研究应用
(3-Amino-4-chlorophenyl)(cyclopropyl)methanone has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be utilized in the development of novel materials with unique properties.
Biological Studies: Researchers study its interactions with biological molecules to understand its potential as a drug candidate.
Industrial Applications: It is used in the production of agrochemicals and other industrial chemicals.
作用机制
The mechanism of action of (3-Amino-4-chlorophenyl)(cyclopropyl)methanone involves its interaction with specific molecular targets. The amino and chlorine groups can form hydrogen bonds and electrostatic interactions with enzymes or receptors, modulating their activity. The cyclopropyl group may enhance the compound’s stability and binding affinity.
相似化合物的比较
Similar Compounds
(3-Amino-4-chlorophenyl)(cyclopropyl)methanol: Similar structure but with a hydroxyl group instead of a carbonyl group.
(3-Amino-4-chlorophenyl)(cyclopropyl)amine: Contains an amine group instead of a carbonyl group.
(3-Amino-4-chlorophenyl)(cyclopropyl)carboxylic acid: Features a carboxylic acid group in place of the carbonyl group.
Uniqueness
(3-Amino-4-chlorophenyl)(cyclopropyl)methanone is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the cyclopropyl group enhances its stability and potential interactions with biological targets, making it a valuable compound for research and industrial applications.
属性
CAS 编号 |
57189-92-1 |
|---|---|
分子式 |
C10H10ClNO |
分子量 |
195.64 g/mol |
IUPAC 名称 |
(3-amino-4-chlorophenyl)-cyclopropylmethanone |
InChI |
InChI=1S/C10H10ClNO/c11-8-4-3-7(5-9(8)12)10(13)6-1-2-6/h3-6H,1-2,12H2 |
InChI 键 |
ZFHPNXCCVJNTHS-UHFFFAOYSA-N |
规范 SMILES |
C1CC1C(=O)C2=CC(=C(C=C2)Cl)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![5-Chloro-1,2,3,4-tetrahydrocyclopenta[b]indole](/img/structure/B11904445.png)








![[Chloromethyl(dimethyl)silyl] butanoate](/img/structure/B11904505.png)
